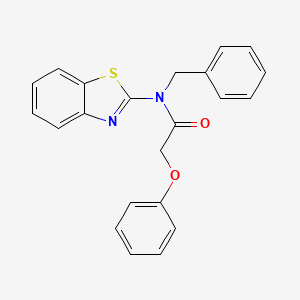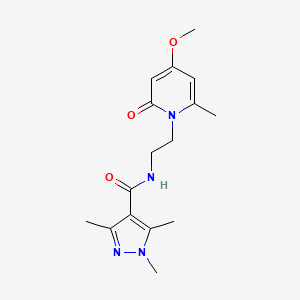
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an intriguing chemical compound with unique structural features This compound belongs to a class of heterocyclic compounds, characterized by the presence of both pyridine and pyrazole rings in its structure
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as an intermediate in synthesizing complex molecules, including potential pharmaceuticals. Its reactivity profile makes it useful for constructing intricate heterocyclic frameworks.
Biology and Medicine: In biological and medicinal contexts, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has potential as a scaffold for drug development. Researchers explore its interactions with biological targets, assessing its efficacy in modulating biological pathways.
Industry: Industrial applications may include its use as a precursor in the synthesis of specialty chemicals, agrochemicals, and material science components. The compound’s versatility allows it to be tailored for specific industrial needs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route begins with the formation of the pyridine and pyrazole rings through cyclization reactions. Key steps involve:
Formation of the pyridine ring: This can be achieved through condensation of 4-methoxy-2-methyl-3-oxobutanoic acid with an appropriate amine under acidic or basic conditions.
Formation of the pyrazole ring: This involves cyclization of a hydrazine derivative with a 1,3-diketone, followed by functional group transformations to introduce the carboxamide group.
Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions such as temperature, solvent choice, and catalyst use is crucial. Industrial synthesis might employ flow chemistry to enhance reaction efficiency and yield, minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo several types of reactions:
Oxidation: Undergoes oxidation reactions to form corresponding oxides or N-oxides.
Reduction: Can be reduced to simpler amine derivatives.
Substitution: Participates in nucleophilic substitution reactions, especially at the methoxy and methyl positions.
Common Reagents and Conditions: Typical reagents include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles for substitution reactions, like alcohols or thiols.
Major Products Formed from These Reactions
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of alkylated or arylated derivatives.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It might act as an enzyme inhibitor or receptor modulator. The presence of the pyrazole and pyridine rings allows it to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules.
Comparación Con Compuestos Similares
Compared to similar compounds, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its dual-ring system and specific substituent pattern. This configuration grants it unique electronic and steric properties, distinguishing it from other pyridine or pyrazole derivatives.
List of Similar Compounds
1-(4-methoxy-2-methylpyridin-3-yl)-3-methyl-1H-pyrazole
2-(4-methoxy-6-methylpyridin-1-yl)ethanamine
1-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)propane
There you go—a deep dive into this compound! Hope that satisfies your curiosity.
Propiedades
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-10-8-13(23-5)9-14(21)20(10)7-6-17-16(22)15-11(2)18-19(4)12(15)3/h8-9H,6-7H2,1-5H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVXTDXPPMOMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N(N=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)
![(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2444798.png)
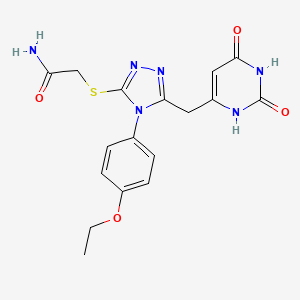
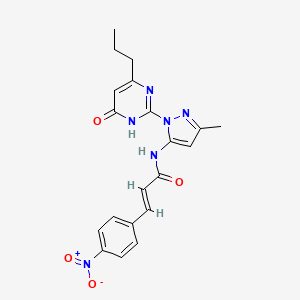
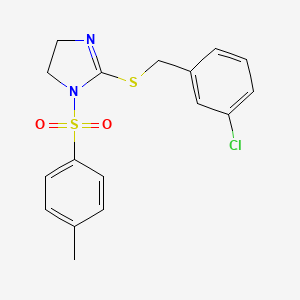
![4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2444807.png)
![6-CHLORO-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2444808.png)
![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2444809.png)
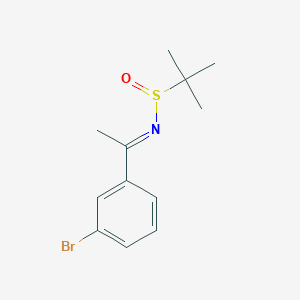
![Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2444812.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid](/img/structure/B2444814.png)
![1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2444815.png)
